N-(3-morpholinopropyl)methanesulfonamide

Description

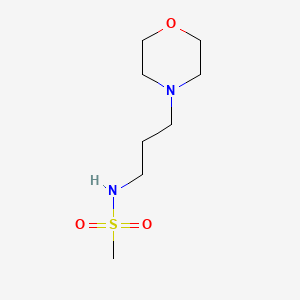

N-(3-morpholinopropyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 3-morpholinopropyl chain. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, confers unique physicochemical properties, such as enhanced solubility in polar solvents and improved bioavailability in pharmaceutical contexts . This compound is structurally distinct due to its aliphatic tertiary amine linker, which may influence conformational flexibility and intermolecular interactions.

Properties

CAS No. |

88334-78-5 |

|---|---|

Molecular Formula |

C8H18N2O3S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)methanesulfonamide |

InChI |

InChI=1S/C8H18N2O3S/c1-14(11,12)9-3-2-4-10-5-7-13-8-6-10/h9H,2-8H2,1H3 |

InChI Key |

JNJJEYJVEFZVFU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholinopropyl)methanesulfonamide typically involves the reaction of 3-chloropropylmethanesulfonamide with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microchannel reactors has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-morpholinopropyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Acid-Base Reactions: The sulfonamide group can be deprotonated in the presence of strong bases, forming sulfonamide anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

Chemistry: N-(3-morpholinopropyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It is also employed as a protecting group for amines in various chemical reactions.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor .

Comparison with Similar Compounds

Structural and Electronic Properties

N-(3-Methylphenyl)methanesulfonamide ():

- Substituent : Aromatic 3-methylphenyl group.

- Key Features : DFT studies reveal planar conformations due to π-electron delocalization in the phenyl ring. The methyl group induces steric hindrance, slightly distorting the sulfonamide group’s geometry .

- Electronic Effects : The aromatic ring enhances resonance stabilization of the sulfonamide group, reducing acidity compared to aliphatic derivatives.

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ():

- Substituent : Chloroacetylphenyl group.

- Key Features : The electron-withdrawing chloroacetyl group increases electrophilicity at the sulfonamide sulfur, enhancing reactivity in nucleophilic substitution reactions. This contrasts with the electron-donating morpholine group in the target compound, which stabilizes the sulfonamide moiety .

Complex Derivative () :

- Substituent: Multi-functional groups (piperidinyl, ethoxyquinolin, dimethoxyphenyl).

- Key Features: High structural complexity increases molecular weight (>500 g/mol) and introduces multiple hydrogen-bonding sites. Such derivatives are often designed for target-specific interactions in drug discovery, unlike the simpler N-(3-morpholinopropyl)methanesulfonamide .

Physicochemical and Functional Comparisons

Research Findings

- Synthetic Utility : The chloroacetyl group in N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide facilitates cross-coupling reactions, whereas the morpholine group in the target compound may serve as a solubilizing agent in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.